2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS RN: 477329-42-3) is a triazole derivative characterized by a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5 of the triazole core, and a sulfamoylphenyl-substituted acetamide moiety . Its molecular formula is C21H16BrN7O2S2, with a molecular weight of 533.3 g/mol.
Properties
CAS No. |
477329-42-3 |
|---|---|
Molecular Formula |
C21H17BrN6O3S2 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C21H17BrN6O3S2/c22-15-1-5-17(6-2-15)28-20(14-9-11-24-12-10-14)26-27-21(28)32-13-19(29)25-16-3-7-18(8-4-16)33(23,30)31/h1-12H,13H2,(H,25,29)(H2,23,30,31) |
InChI Key |
JIKBJCITROBBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multistep organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the acetamide linkage with the sulfamoylphenyl group. Reaction conditions often include the use of Lewis acids, microwave irradiation, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the bromophenyl ring.
Scientific Research Applications
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds with amino acid residues, while the bromophenyl and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Pyridine Position and Halogen Effects
- Pyridin-4-yl vs. Pyridin-3-yl Derivatives :
Analog 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) differs in pyridine substitution (3-position vs. 4-position), which alters electronic distribution and steric interactions. The 4-pyridinyl group in the target compound may enhance π-π stacking in receptor binding compared to 3-pyridinyl analogs . - Bromophenyl vs. Chlorophenyl Derivatives :
Compound 7h () substitutes the bromophenyl with a 4-chlorophenyl group. Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability compared to chlorine .
Triazole-Linked Functional Groups
- Thioether vs. Thiazole Derivatives: Compound 5n () incorporates a 2-chloro-thiazole moiety instead of a simple thioether.
Acetamide Substituent Modifications
Sulfamoylphenyl vs. Trifluoromethylphenyl
- The analog 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 477329-21-8) replaces the sulfamoyl group with a trifluoromethyl (-CF3) group.
Sulfamoylphenyl vs. sec-Butylphenyl
Pharmacological and Physicochemical Properties
Melting Points and Solubility
- Analogs in (e.g., 5m , 5o ) exhibit melting points ranging from 140°C to 240°C, influenced by substituent polarity. The sulfamoyl group in the target compound likely elevates its melting point (>200°C, inferred), though exact data are unavailable .
- The sulfamoyl group’s polarity suggests higher water solubility compared to lipophilic derivatives like VUAA1 (CAS: 525582-84-7), which contains ethylphenyl and 3-pyridinyl groups .
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